molecular formula C20H23N3O3 B4519418 N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(2-methylphenyl)urea

N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(2-methylphenyl)urea

Cat. No.: B4519418
M. Wt: 353.4 g/mol
InChI Key: YRZAQUSVALDFPQ-UHFFFAOYSA-N
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Description

N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17394160 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Urea derivatives, including compounds structurally related to the specified chemical, are synthesized through methods like the Lossen rearrangement. This technique allows for the efficient conversion of carboxylic acids to ureas, highlighting a cost-effective and environmentally friendly approach due to the recyclability of byproducts (Thalluri et al., 2014). Another synthesis method involves directed lithiation, enabling the production of substituted urea products, illustrating the chemical versatility and reactivity of urea derivatives (Smith et al., 2013).

Chemical Properties and Applications

Urea compounds have been explored for their potential in creating soluble supramolecular polymers, with research indicating that N,N′-Dialkylureas can form intermolecular hydrogen bonds, leading to associations in nonpolar solvents. This property is utilized in supramolecular chemistry for developing materials with novel properties (Boileau et al., 2000).

Biological Activity

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. The design optimized spacer length between pharmacophoric moieties, demonstrating the significance of structural flexibility in achieving high inhibitory activities (Vidaluc et al., 1995). Additionally, urea derivatives have been synthesized for antimicrobial applications, showing promise in developing new therapeutic agents (Sharma et al., 2004).

Properties

IUPAC Name

1-[2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-12-4-2-3-5-15(12)22-20(26)21-10-11-23-18(24)16-13-6-7-14(9-8-13)17(16)19(23)25/h2-7,13-14,16-17H,8-11H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZAQUSVALDFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(2-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(2-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(2-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(2-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(2-methylphenyl)urea
Reactant of Route 6
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(2-methylphenyl)urea

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